Cas no 90-14-2 (1-Iodonaphthalene)

1-Iodonaphthalene structure
1-Iodonaphthalene structure
Produktname:1-Iodonaphthalene
CAS-Nr.:90-14-2
MF:C10H7I
MW:254.067054986954
MDL:MFCD00003876
CID:34550
PubChem ID:24854293

1-Iodonaphthalene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Iodonaphthalene
    • 1-naphthyl iodide
    • 1-iodo-naphthalen
    • alpha-iodonaphthalene
    • iodonaphthalene
    • naphthalene, 1-iodo-
    • 1-I-naphthalene
    • 1-Iodo-naphthalene
    • monoiodonaphthalene
    • Naphthalene,1-iodo
    • NSC 9275
    • Naphthalen-1-yl iodide
    • a-Iodonaphthalene
    • a-Naphthyl iodide
    • 1-iodonapthalene
    • 1-Iodonaphthalene, 97%
    • DTXSID3059004
    • 1-iodonaphthlen
    • FT-0607964
    • NSC-9275
    • NSC9275
    • W-100339
    • 1-Iodonaphthalene, purum, >=96.0% (GC)
    • SCHEMBL150739
    • AKOS009159022
    • CS-W007608
    • 1-iodonaphthlene
    • 1-Iodonaphthalenen
    • 90-14-2
    • (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
    • 1-NAPHTHYLIODIDE
    • I0266
    • A843454
    • 1-iodonaphtalene
    • InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
    • 1-iodnaphthalen
    • .alpha.-Iodonaphthalene
    • 1-naphtyl-iodide
    • MFCD00003876
    • C10-H7-I
    • AS-10304
    • EINECS 201-968-9
    • SY024097
    • EN300-646032
    • 1-Iodonaphthalene (ACI)
    • α-Iodonaphthalene
    • α-Naphthyl iodide
    • Naphthalene, 1iodo
    • DTXCID0048686
    • 1-naphthyl iodide;1-iodonaphthalene;
    • 1Naphthyl iodide
    • alphaIodonaphthalene
    • NS00039352
    • DB-019225
    • MDL: MFCD00003876
    • Inchi: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • InChI-Schlüssel: NHPPIJMARIVBGU-UHFFFAOYSA-N
    • Lächelt: IC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1906415

Berechnete Eigenschaften

  • Genaue Masse: 253.95900
  • Monoisotopenmasse: 253.959
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 133
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0A^2
  • Oberflächenladung: 0
  • XLogP3: nichts
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht verfügbar
  • Dichte: 1.74 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 4°C
  • Siedepunkt: 305°C(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: n20/D 1.701(lit.)
  • Löslichkeit: 0.007g/l
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • PSA: 0.00000
  • LogP: 3.44440
  • Sensibilität: Light Sensitive
  • Löslichkeit: Nicht verfügbar

1-Iodonaphthalene Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36-S37/39
  • FLUKA MARKE F CODES:8
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • TSCA:Yes
  • Lagerzustand:Store at room temperature

1-Iodonaphthalene Zolldaten

  • HS-CODE:29036990
  • Zolldaten:

    China Zollkodex:

    29036990

1-Iodonaphthalene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY024097-500g
1-Iodonaphthalene
90-14-2 ≥98%
500g
¥1545.00 2024-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018184-25g
1-Iodonaphthalene
90-14-2 98%
25g
¥94 2024-05-21
Enamine
EN300-646032-2.5g
1-iodonaphthalene
90-14-2 95%
2.5g
$36.0 2023-06-04
TRC
I737198-2.5g
1-Iodonaphthalene
90-14-2
2.5g
$ 80.00 2022-06-04
Chemenu
CM140765-500g
1-Iodonaphthalene
90-14-2 97%
500g
$*** 2023-05-29
eNovation Chemicals LLC
D404011-1kg
1-Iodonaphthalene
90-14-2 97%
1kg
$1200 2024-06-05
Enamine
EN300-646032-0.1g
1-iodonaphthalene
90-14-2 95%
0.1g
$19.0 2023-06-04
BAI LING WEI Technology Co., Ltd.
174819-50G
1-Iodonaphthalene, 98%
90-14-2 98%
50G
¥ 1121 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22644-10g
1-Iodonaphthalene, 98%
90-14-2 98%
10g
¥794.00 2023-03-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018184-5g
1-Iodonaphthalene
90-14-2 98%
5g
¥29 2024-05-21

1-Iodonaphthalene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Cuprous iodide ,  Potassium nitrite ,  Hydrogen iodide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 35 °C
Referenz
Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situ
Baik, Woonphil; Luan, Wanqiang; Lee, Hyun Joo; Yoon, Cheol Hun; Koo, Sangho; et al, Canadian Journal of Chemistry, 2005, 83(3), 213-219

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydroquinone ,  Perfluoroisopropyl iodide ,  Oxygen Catalysts: Copper Solvents: Dimethylformamide ;  24 h, rt
Referenz
Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperature
Liu, Xi-Hai; Leng, Jing; Jia, Su-Jiao; Hao, Jian-Hong; Zhang, Fanglin; et al, Journal of Fluorine Chemistry, 2016, 189, 59-67

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Catalysts: L-Proline ,  Copper oxide (Cu2O) Solvents: Ethanol ;  30 h, 110 °C
Referenz
Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodide
Feng, Xiujuan; Li, Lingyu ; Yu, Xiaoqiang; Yamamoto, Yoshinori; Bao, Ming, Catalysis Today, 2016, 274, 129-132

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ;  4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether ,  Water ;  rt
Referenz
Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications
Molloy, John J.; O'Rourke, Kerry M.; Frias, Carolina P.; Sloan, Nikki L.; West, Matthew J.; et al, Organic Letters, 2019, 21(7), 2488-2492

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized Structures
Liu, Xiao; Yi, Qiaolian; Han, Yongzhen; Liang, Zhenning; Shen, Chaohua; et al, Angewandte Chemie, 2015, 54(6), 1846-1850

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) ;  20 h, 80 °C
Referenz
Copper-catalyzed halogenation of arylboronic acids
Zhang, Guangyou; Lv, Guanglei; Li, Liping; Chen, Fan; Cheng, Jiang, Tetrahedron Letters, 2011, 52(16), 1993-1995

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  12 h, rt
Referenz
Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents
Murugesan, Vetrivelan; Balakrishnan, Venkadesh; Rasappan, Ramesh, Journal of Catalysis, 2019, 377, 293-298

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; Deckers, Kristina; Schoenebeck, Franziska, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Methanol ,  Water ;  2 h, 40 °C
Referenz
Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides
Fu, Zhengjiang; Hao, Guangguo; Fu, Yaping; He, Dongdong; Tuo, Xun; et al, Organic Chemistry Frontiers, 2020, 7(3), 590-595

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  2761771-64-4 Solvents: Cyclopentanol ;  15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ;  2 min, rt; 40 h, rt
Referenz
Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides
Liang, Jian-Xing; Yang, Peng-Fei; Shu, Wei, Organometallics, 2022, 41(24), 3795-3800

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  8 h, 100 °C
Referenz
Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons
Yang, Yi; Gao, Xinyan; Zeng, Xiaojun; Han, Junbin; Xu, Bo, Chemistry - A European Journal, 2021, 27(4), 1297-1300

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
Referenz
Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides
Barbero, Margherita; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Journal of Organic Chemistry, 1999, 64(10), 3448-3453

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  24 - 72 h, 105 °C
Referenz
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence
Urselmann, Dominik; Antovic, Dragutin; Mueller, Thomas J. J., Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Acetonitrile ;  9 h, 80 °C
Referenz
Metal-free iodination of arylboronic acids and the synthesis of biaryl derivatives
Niu, Liting; Zhang, Hao; Yang, Haijun; Fu, Hua, Synlett, 2014, 25(7), 995-1000

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ;  10 min, 0 °C
1.4 Reagents: Sodium sulfite ,  Ammonium chloride Solvents: Water
Referenz
Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates
Klein, Philippe ; Lechner, Vivien Denise; Schimmel, Tanja; Hintermann, Lukas, Chemistry - A European Journal, 2020, 26(1), 176-180

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Chloramine-T ,  Sodium iodide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
A facile synthesis of aryl iodides via potassium aryltrifluoroborates
Kabalka, George W.; Mereddy, Arjun R., Tetrahedron Letters, 2004, 45(2), 343-345

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, 80 °C
Referenz
A convenient procedure for the iodination of arenes
Sathiyapriya, R.; Karunakaran, R. Joel, Journal of Chemical Research, 2006, (9), 575-576

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Iodine Solvents: 1,4-Dioxane ;  6 h, 90 °C
Referenz
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; Kumar Verma, Praveen; Kour, Jaspreet; Gupta, Sorav; Vishwakarma, Ram A.; et al, ChemistrySelect, 2018, 3(10), 2800-2804

1-Iodonaphthalene Raw materials

1-Iodonaphthalene Preparation Products

1-Iodonaphthalene Lieferanten

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